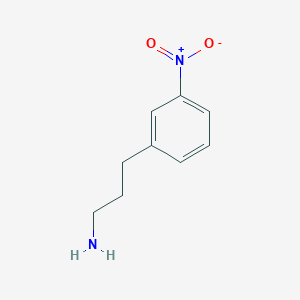

3-Nitro-benzenepropanamine

Description

Contextualization within Organic Synthesis and Chemical Biology

In the realm of organic synthesis, nitro compounds are recognized for their versatility. researchgate.net The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the adjacent functional groups, allowing for a wide range of chemical transformations. researchgate.netyoutube.com This makes nitro-substituted benzenepropanamines useful as intermediates in the construction of more complex molecular architectures. researchgate.net

From the perspective of chemical biology, the introduction of a nitro group into a molecule can have profound effects on its biological activity. nih.govresearchgate.net Nitro compounds are known to participate in various biological processes, often through metabolic reduction of the nitro group to reactive intermediates like nitroso and hydroxylamino species. researchgate.netnih.gov This reactivity is a key factor in the biological effects observed for many nitro-containing molecules. nih.govnih.gov

Significance of Aromatic Nitro-Amino Scaffolds in Advanced Chemical Transformations

Aromatic compounds containing both nitro and amino groups are fundamental building blocks in synthetic chemistry. researchgate.net The presence of these two functional groups on the same aromatic ring opens up a vast array of possibilities for creating diverse chemical structures. researchgate.net The nitro group can be readily reduced to an amino group, providing a pathway to synthesize various aniline (B41778) derivatives. chemguide.co.ukyoutube.comyoutube.com This transformation is a cornerstone of industrial and laboratory-scale synthesis. unimi.itwikipedia.org

The interplay between the electron-withdrawing nitro group and the electron-donating amino group (in its reduced form) dictates the regioselectivity of further chemical modifications on the benzene (B151609) ring. libretexts.orglibretexts.org This control over reactivity is crucial for the strategic synthesis of polysubstituted aromatic compounds with specific substitution patterns. libretexts.org Consequently, aromatic nitro-amino scaffolds are highly valued as precursors for the synthesis of dyes, pharmaceuticals, and other specialty chemicals. researchgate.net

Chemical and Physical Properties of 3-Nitro-benzenepropanamine

The fundamental characteristics of this compound are detailed in the table below.

| Property | Value |

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.21 g/mol |

| CAS Number | 238431-54-4 |

This data is compiled from publicly available chemical databases. chemicalbook.com

Synthesis and Reactivity of this compound

The synthesis of this compound can be approached through multi-step synthetic routes. A common strategy involves the nitration of a suitable benzene derivative followed by modifications to introduce the propanamine side chain. For instance, a Friedel-Crafts acylation of nitrobenzene (B124822) with propionyl chloride would yield 3'-nitropropiophenone. Subsequent reduction of the ketone and the nitro group would lead to the desired product. The order of these reduction steps is critical to avoid unwanted side reactions. libretexts.org

The reactivity of this compound is largely governed by the nitro group and the amino group on the propanamine side chain. The nitro group is susceptible to reduction to an amino group using various reagents, such as tin and hydrochloric acid or catalytic hydrogenation. youtube.comyoutube.comunimi.it This transformation is a key reaction for this class of compounds. The amino group, on the other hand, can undergo typical reactions of primary amines, such as acylation and alkylation.

Spectroscopic Characterization

The structure of this compound and related compounds can be elucidated using a variety of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule, respectively. nih.govmdpi.com

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. nih.govnist.govnist.gov

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the presence of specific functional groups, such as the nitro group (strong absorptions around 1550 cm-1 and 1375 cm-1) and the amine group. nih.govlibretexts.org

Applications in Research

Nitroaromatic compounds, including those with structures similar to this compound, serve as important intermediates in various research areas. The nitro group can be a precursor to other functional groups, making these compounds valuable starting materials for the synthesis of a wide range of target molecules. researchgate.net For example, the reduction of the nitro group to an amine is a common step in the synthesis of many biologically active compounds. nih.govmdpi.com

Furthermore, the study of the chemical and biological properties of nitro compounds contributes to a broader understanding of structure-activity relationships. researchgate.net Research into the synthesis and reactivity of molecules like this compound can provide insights that are applicable to the development of new synthetic methodologies and the design of novel chemical entities. researchgate.netorganic-chemistry.orggoogle.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-nitrophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-6-2-4-8-3-1-5-9(7-8)11(12)13/h1,3,5,7H,2,4,6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHGANCIALTFMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Nitro Benzenepropanamine and Analogues

Classical and Contemporary Synthetic Routes to Nitro-Substituted Aromatics

The synthesis of nitro-substituted aromatic compounds is a well-established yet continually evolving field. Traditional methods often rely on harsh conditions, while contemporary approaches seek milder, more selective, and environmentally benign alternatives. mdpi.com

Electrophilic Aromatic Nitration Strategies for Benzene (B151609) Ring Functionalization

The most fundamental method for introducing a nitro group onto an aromatic ring is electrophilic aromatic nitration. mdpi.com This reaction typically involves the use of a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. lkouniv.ac.innih.gov The nitronium ion is then attacked by the electron-rich π-system of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. lkouniv.ac.innih.gov Subsequent loss of a proton from the ring restores aromaticity and yields the nitroaromatic product. lkouniv.ac.in

Alternative nitrating reagents have also been developed, including benzoyl nitrate (B79036) and ethanoyl nitrate, which can offer advantages in specific synthetic contexts. libretexts.org

When the benzene ring is already substituted, the position of the incoming nitro group is directed by the electronic properties of the existing substituent. For the synthesis of 3-Nitro-benzenepropanamine, understanding the directing effects of the propyl group is crucial. Alkyl groups, such as a propyl group, are electron-donating through induction and hyperconjugation. lkouniv.ac.in This property activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.

Therefore, direct nitration of propylbenzene (B89791) would predominantly yield a mixture of 2-nitro-propylbenzene and 4-nitro-propylbenzene. To achieve the desired meta substitution pattern for this compound, a different synthetic strategy is required. This involves introducing a meta-directing group first, performing the nitration, and then converting that group to the desired propyl amine side chain. libretexts.org For instance, a Friedel-Crafts acylation of benzene with propanoyl chloride would yield propiophenone (B1677668). The acyl group is an electron-withdrawing and meta-directing group. libretexts.org Nitration of propiophenone would then yield 3-nitropropiophenone. Subsequent reduction of both the ketone and the nitro group would lead to the target molecule.

The use of solid acid catalysts like zeolites has emerged as a method to achieve para-regioselective nitration under milder conditions, offering a greener alternative to traditional methods. researchgate.net

Integration of Nitro Group Introduction with Propyl Amine Moiety Formation

The synthesis of this compound requires the formation of both the nitro group and the propyl amine side chain. The timing and method of introducing these two functional groups are critical for a successful synthesis. libretexts.org

A common strategy is to first establish the carbon skeleton of the side chain and then introduce the nitro group. For example, Friedel-Crafts acylation of benzene with propanoyl chloride, followed by nitration, and then reduction of both the keto and nitro groups. libretexts.org

Alternatively, the amine functionality can be introduced first and then modified. For example, the activating influence of an amino group can be attenuated by acetylation to form an acetanilide. libretexts.org This allows for more controlled subsequent reactions.

Another contemporary approach involves the direct oxidation of primary amines to nitro compounds, offering an alternative to electrophilic nitration. mdpi.comacs.org Reagents like dimethyldioxirane (B1199080) and various peroxy acids have been employed for this purpose. mdpi.com

Multi-Step Synthesis Pathways and Optimization

The synthesis of a molecule like this compound, with its specific substitution pattern, necessitates a multi-step approach. The design of an efficient synthetic route relies on careful strategic planning and optimization of each reaction step.

Strategic Planning in Retrosynthesis for Complex Nitro-Amino Compounds

Retrosynthetic analysis is a powerful tool for devising synthetic routes for complex molecules. ias.ac.inegrassbcollege.ac.in This process involves mentally "disconnecting" the target molecule into simpler, commercially available starting materials. ias.ac.in

For this compound, a retrosynthetic analysis would identify key bond disconnections. A primary disconnection would be the C-N bond of the amine, suggesting a precursor with a nitro group and a three-carbon side chain. This leads back to a 3-nitrophenylpropane derivative. Another disconnection could be at the bond between the benzene ring and the propyl chain.

The analysis must consider the directing effects of the functional groups at each stage. Since a propyl group is ortho-, para-directing, and the desired product is the meta-isomer, the synthetic plan must involve a meta-directing group during the nitration step. libretexts.org A plausible retrosynthetic pathway is shown below:

Target Molecule: this compound

Retrosynthetic Step 1 (Functional Group Interconversion): Disconnect the amine to its nitro precursor, 1-(3-nitrophenyl)propane. This suggests a reduction of the nitro group as a final step.

Retrosynthetic Step 2 (C-C Bond Disconnection): Disconnect the propyl group. A Friedel-Crafts acylation followed by reduction is a common method for introducing an alkyl chain longer than two carbons. libretexts.org This leads back to 3-nitropropiophenone.

Retrosynthetic Step 3 (C-N Bond Disconnection): Disconnect the nitro group. This points to propiophenone as the precursor for the nitration step. The acyl group is a meta-director, which correctly places the nitro group at the 3-position. libretexts.org

Retrosynthetic Step 4 (C-C Bond Disconnection): Disconnect the propanoyl group via a Friedel-Crafts acylation, leading back to benzene and propanoyl chloride as starting materials.

This retrosynthetic analysis provides a logical and efficient forward synthesis plan.

Sequential Functional Group Transformations for Target Compound Construction

Based on the retrosynthetic analysis, the forward synthesis involves a sequence of carefully chosen reactions. Each step transforms a functional group to build towards the final structure of this compound.

A potential synthetic sequence is as follows:

Friedel-Crafts Acylation: Benzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form propiophenone. libretexts.org

Nitration: Propiophenone is nitrated using a mixture of nitric acid and sulfuric acid. The meta-directing acyl group ensures the formation of 3-nitropropiophenone. libretexts.orglibretexts.org

Reduction: The final step involves the reduction of both the ketone and the nitro group. A common method for this is the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). libretexts.org Catalytic hydrogenation with a metal catalyst like palladium on carbon (Pd/C) can also be used to reduce the nitro group to an amine. masterorganicchemistry.comfiveable.me A combination of reduction methods might be necessary to selectively reduce both functional groups. For instance, the nitro group could be reduced first, followed by reduction of the ketone.

The table below summarizes a possible multi-step synthesis pathway for this compound.

| Step | Reactant(s) | Reagents | Product |

| 1 | Benzene, Propanoyl chloride | AlCl₃ | Propiophenone |

| 2 | Propiophenone | HNO₃, H₂SO₄ | 3-Nitropropiophenone |

| 3 | 3-Nitropropiophenone | Zn(Hg), HCl (Clemmensen Reduction) or H₂NNH₂, KOH (Wolff-Kishner Reduction) and then H₂, Pd/C | This compound |

This sequential approach allows for the controlled construction of the target molecule by leveraging the directing effects of functional groups and employing reliable chemical transformations.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, offering pathways to chiral molecules and efficient transformations of the nitro group.

Asymmetric Catalysis for Chiral Resolution

The creation of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical and synthetic chemistry. acs.org Asymmetric catalysis provides a powerful tool for achieving this, often through the kinetic resolution of a racemic mixture. academie-sciences.fr In this process, a chiral catalyst selectively reacts with one enantiomer, allowing the less reactive enantiomer to be isolated with high enantiomeric excess. academie-sciences.fr

A notable strategy involves the use of chiral Brønsted acid catalysts to produce C₂-symmetric, spirocyclic compounds, which can then be modified to create ligands for highly selective reactions. nih.gov Another approach utilizes chiral C,O-chelated BINOL/gold(III) complexes, which can be synthesized through diastereomeric resolution and subsequently used as chiral resolving agents for other molecules. rsc.org The efficiency of these asymmetric transformations is kinetically controlled, depending on the difference in activation energy between the competing reaction pathways. academie-sciences.fr

Table 1: Examples of Asymmetric Catalysis Strategies

| Catalytic System | Approach | Key Feature |

| Chiral Brønsted Acid | Synthesis of C₂-symmetric spirocyclic compounds (SPINDOLEs) | Creates versatile chiral frameworks from simple starting materials. nih.gov |

| Chiral C,O-chelated BINOL/gold(III) complexes | Diastereomeric resolution | Complexes act as chiral resolving agents. rsc.org |

| Titanium–tartrate complexes | Asymmetric epoxidation of allylic alcohols | Demonstrates kinetic resolution where one enantiomer reacts faster. academie-sciences.fr |

Transition Metal-Catalyzed Processes for Nitro Compound Transformations

Transition metal catalysis is instrumental in a variety of chemical transformations, including those involving nitro compounds. mdpi.com Palladium-catalyzed reactions, for instance, are widely used for forming carbon-nitrogen and carbon-oxygen bonds. nih.gov These reactions typically proceed through oxidative addition and reductive elimination steps. nih.gov

For the synthesis of arylamines, palladium catalysts with chelating ligands like 1,1'-bis(diphenylphosphino)ferrocene (DPPF) are effective. nih.gov In the synthesis of phenols from aryl halides, palladium catalysts in combination with specific phosphine (B1218219) ligands facilitate the C–O coupling reaction. beilstein-journals.org Copper-catalyzed systems are also employed, for example, in the hydroxylation of aryl halides. beilstein-journals.org Furthermore, the selective reduction of a nitro group in the presence of other functional groups is a key transformation. For instance, 3-nitroaniline (B104315) can be synthesized from 1,3-dinitrobenzene (B52904) using sodium hydrogen sulfide (B99878) as a selective reducing agent. youtube.com

Table 2: Transition Metal-Catalyzed Reactions for Nitro Compound Analogs

| Catalyst System | Reaction Type | Substrates | Product |

| Pd₂dba₃ / Biphenylphosphine Ligand | C-O Coupling (Hydroxylation) | Aryl Halides, KOH | Phenols beilstein-journals.org |

| Palladium Catalyst / DPPF Ligand | C-N Coupling (Amination) | Aryl Halides, Amines | Arylamines nih.gov |

| Cu-g-C₃N₄ | Hydroxylation | Aryl Iodides, NaOH | Phenols beilstein-journals.org |

| Sodium Hydrogen Sulfide | Selective Nitro Reduction | 1,3-Dinitrobenzene | 3-Nitroaniline youtube.com |

Ligand-Accelerated Dehydrogenation Reactions for Amine Functionalization

Ligand-accelerated dehydrogenation has emerged as a significant method for the functionalization of amines. A highly efficient copper-catalyzed aerobic oxidative dehydrogenation of primary amines to nitriles has been developed using 4-dimethylaminopyridine (B28879) (DMAP) as a ligand and molecular oxygen as a green oxidant. nih.govacs.orgacs.org This method is notable for its mild reaction conditions and excellent functional group compatibility, providing high yields of nitriles. acs.org The ligand, DMAP, not only accelerates the reaction rate but also enhances the stability of the copper catalyst. nih.govacs.org The mechanism involves the formation of a copper-DMAP complex that activates molecular oxygen, leading to the oxidation of the primary amine to an imine intermediate, which is then further oxidized to the nitrile. nih.gov

Green Chemistry Principles in Synthetic Route Development

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.manih.gov Key principles include waste prevention, atom economy, and the use of safer solvents and reagents. imist.ma

In the context of synthesizing compounds related to this compound, green approaches focus on replacing hazardous solvents like benzene with water or conducting reactions under solvent-free conditions. imist.maresearchgate.net For example, the synthesis of certain heterocyclic compounds can be achieved through high-pressure, solvent- and catalyst-free methods. Another green technique is electrosynthesis, which can be used for the one-pot synthesis of nitrones from nitroarenes and aldehydes, avoiding the use of metals and employing environmentally benign solvents. rsc.org Microwave-assisted synthesis is another green method that can significantly reduce reaction times. nih.gov

Table 3: Green Chemistry Approaches in Organic Synthesis

| Green Principle | Application Example | Benefit |

| Use of Safer Solvents | Replacing benzene with water in Diels-Alder reactions. imist.ma | Reduces toxicity and environmental impact. |

| Solvent-Free Reactions | High-pressure synthesis of heterocycles. | Minimizes waste and simplifies purification. |

| Energy Efficiency | Microwave-assisted synthesis of various compounds. nih.gov | Reduces reaction times and energy consumption. |

| Use of Renewable Feedstocks | Synthesis of hydroquinone (B1673460) from petroleum-derived benzene alternatives. nih.gov | Decreases reliance on fossil fuels. |

| Catalysis | Use of recyclable catalysts like tellurium in certain reductions. nih.gov | Improves atom economy and reduces waste. |

Synthetic Approaches to Related Benzenepropanamine Analogues

The synthesis of benzenepropanamine analogues often involves multi-step procedures. For instance, N,N-dimethyl-γ-(4-nitrophenoxy)benzenepropanamine can be prepared from 3-dimethylamino-1-phenyl-1-propanol and 1-fluoro-4-nitrobenzene. epo.org Subsequent reduction of the nitro group yields the corresponding amino derivative. epo.org

Other synthetic strategies for related propanamine derivatives involve the reaction of a substituted phenol (B47542) with a 3-halopropanamine derivative. epo.org For example, 4-[3-(Dimethylamino)-1-phenylpropoxy]benzenesulfonamide can be synthesized by reacting 4-hydroxybenzenesulfonamide (B74421) with 3-dimethylamino-1-phenyl-1-propyl chloride. epo.org The synthesis of various N-alkyl/aralkyl-4-(3-substituted-3-phenylpropyl)piperazine-1-carbodithioate derivatives has also been reported. researchgate.net Furthermore, a variety of 3-aryloxy-3-substituted propanamines have been synthesized, showcasing the versatility of these synthetic routes. google.comgoogle.com

Chemical Reactivity and Mechanistic Studies of 3 Nitro Benzenepropanamine

Reaction Kinetics and Pathway Elucidation

Understanding the kinetics and pathways of reactions involving 3-Nitro-benzenepropanamine is fundamental to controlling reaction outcomes and optimizing synthetic protocols.

Kinetic Studies of Nitro Reduction Processes

The reduction of the nitro group in aromatic compounds is a well-studied yet complex transformation. The rate of this reduction is influenced by several factors, including the nature of the catalyst, the solvent system, and the presence of substituents on the aromatic ring. orientjchem.org For instance, electron-withdrawing groups can enhance the formation of N-arylhydroxylamine intermediates. rsc.org

The nature of the catalyst plays a significant role in the reaction kinetics. For example, the activity of catalysts in the disproportionation of phenylhydroxylamine, an intermediate in nitrobenzene (B124822) reduction, follows the series: Ni < Ir < Pd = Pt. orientjchem.org The choice of reducing agent and conditions also dictates the reaction pathway and rate. Common methods for nitro group reduction include catalytic hydrogenation (e.g., H₂/Pd/C, Raney Nickel), and the use of metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/AcOH). masterorganicchemistry.comcommonorganicchemistry.com

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

| Reducing System | Selectivity Notes | Reference |

|---|---|---|

| H₂/Pd-C | Highly efficient but can reduce other functional groups. | commonorganicchemistry.com |

| H₂/Raney Ni | Useful when dehalogenation is a concern. | commonorganicchemistry.com |

| Fe/acid | Mild conditions, good for presence of other reducible groups. | commonorganicchemistry.com |

| Zn/acid | Mild conditions, good for presence of other reducible groups. | commonorganicchemistry.com |

| SnCl₂ | Mild conditions, good for presence of other reducible groups. | masterorganicchemistry.com |

| Na₂S | Can selectively reduce one nitro group in a dinitro compound. | commonorganicchemistry.com |

| LiAlH₄ | Reduces aliphatic nitro groups to amines; forms azo compounds with aromatic nitro compounds. | commonorganicchemistry.com |

Investigations into Tandem Reactions and Reaction Intermediates

Tandem reactions, or cascade reactions, involving intermediates derived from nitro compounds are of significant interest in organic synthesis for their efficiency in building molecular complexity. nih.gov These reactions often proceed through highly reactive, short-lived intermediates whose identification is key to understanding the reaction mechanism. nih.gov

For example, a four-component reaction has been developed that involves the assembly of two distinct reaction intermediates. nih.gov The success of such reactions hinges on the compatibility of the generated intermediates and their specific, selective reaction with one another. nih.gov The catalyst system is often crucial in controlling the generation and reactivity of these intermediates. nih.gov

In the context of this compound, tandem processes could involve the initial reduction of the nitro group to an amine, followed by in-situ reactions of the newly formed amino group. For instance, tandem hydrogenation-alkylation reactions of nitroarenes with alcohols have been reported. lookchem.com Kinetic studies of such tandem reactions can help identify the rate-determining step. lookchem.com

Mechanistic Probes and Intermediates Characterization

To gain deeper insight into the reaction mechanisms of this compound, various experimental and computational techniques are employed to probe and characterize the transient species involved.

Radical Trapping Experiments

Radical intermediates are often implicated in chemical reactions, but their short lifetimes make direct observation challenging. whiterose.ac.uk Radical trapping is a technique used to detect and characterize these fleeting species. whiterose.ac.uk This involves using a "radical trap," a molecule that reacts with the radical to form a more stable, detectable product. whiterose.ac.uk

Nitrone-based compounds like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) are commonly used as spin traps. nih.govsfrbm.org They react with transient radicals to form more persistent nitroxide radical adducts that can be studied by electron spin resonance (ESR) spectroscopy. sfrbm.org This technique, known as immuno-spin trapping when combined with immunological detection methods, can be used to identify the specific biomolecules that have been modified by radical reactions. sfrbm.org The development of novel radical traps aims to overcome the limitations of existing methods and provide more detailed mechanistic and kinetic information. whiterose.ac.uk

Identification of Nitroso and Hydroxylamine (B1172632) Intermediates in Nitro Reduction

The reduction of a nitro group to an amine is a stepwise process that proceeds through several intermediates. The classical pathway involves the formation of nitroso and hydroxylamine species. orientjchem.orgrsc.org Specifically, the reduction of nitrobenzene to aniline (B41778) is understood to proceed via nitrosobenzene (B162901) and N-phenylhydroxylamine. orientjchem.orgrsc.org

These intermediates are often highly reactive and may not accumulate to significant concentrations during the reaction. orientjchem.org However, under certain conditions, such as low temperature and pressure, the formation and buildup of these intermediates can be observed. rsc.org For example, in the platinum-catalyzed hydrogenation of nitrobenzene, N-phenylhydroxylamine can be formed in significant amounts as an intermediate. rsc.org The presence of these intermediates can be confirmed using techniques like ¹H-NMR spectroscopy. nih.gov

Nitroso compounds themselves can be synthesized by the reduction of nitro compounds or the oxidation of hydroxylamines. wikipedia.org They often exist in a monomer-dimer equilibrium, with the green monomer being favored in dilute solutions or at higher temperatures. wikipedia.org

Table 2: Intermediates in the Reduction of Nitrobenzene

| Intermediate | Chemical Formula | Role in Reduction Pathway | Reference |

|---|---|---|---|

| Nitrosobenzene | C₆H₅NO | First stable intermediate in the reduction of nitrobenzene. | orientjchem.orgrsc.org |

| N-Phenylhydroxylamine | C₆H₅NHOH | Second key intermediate, formed from the reduction of nitrosobenzene. | orientjchem.orgrsc.org |

| Azoxybenzene | C₁₂H₁₀N₂O | Condensation product of nitrosobenzene and N-phenylhydroxylamine. | rsc.org |

Role of On-Cycle Catalytic Intermediates

In catalytic reactions, the catalyst itself is involved in the formation of transient intermediates that are part of the catalytic cycle. The characterization of these on-cycle intermediates is crucial for understanding how the catalyst facilitates the reaction.

In some catalytic systems, the metal center can undergo changes in its oxidation state during the catalytic cycle. For instance, a proposed cycle for the reduction of nitrobenzene using a rhenium-based catalyst involves the reduction of the rhenium center from Re(V) to Re(III). researchgate.net Similarly, nitrene radical complexes have been identified as key reactive intermediates in a variety of catalytic C-H amination and aziridination reactions. nih.gov These intermediates are often formed through an intramolecular electron transfer from the metal center to a nitrene moiety. nih.gov

Functional Group Reactivity and Transformation

The chemical behavior of this compound is dictated by the interplay of its nitro and amino functional groups. These groups provide sites for a variety of chemical transformations, from reduction and oxidation to alkylation and substitution reactions.

The nitro group is one of the most readily reducible functional groups in aromatic compounds. wikipedia.org Its reduction is a cornerstone transformation, converting the strongly deactivating, electron-withdrawing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com This transformation dramatically alters the electronic properties and subsequent reactivity of the benzene (B151609) ring. masterorganicchemistry.com The reduction of aromatic nitro compounds like this compound to the corresponding aniline, 3-Amino-benzenepropanamine, can be achieved through several synthetic routes, primarily catalytic hydrogenation or the use of metals in acidic media. wikipedia.orgmasterorganicchemistry.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation : This is a widely used and often preferred method for nitro reductions. commonorganicchemistry.com Reagents such as Palladium on carbon (Pd/C) with hydrogen gas (H₂) are highly effective for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com Raney nickel is another effective catalyst, particularly useful when trying to avoid the dehalogenation of aryl halides that can occur with Pd/C. wikipedia.orgcommonorganicchemistry.com

Metal and Acid : A classic and robust method involves the use of an easily oxidized metal in the presence of an acid. masterorganicchemistry.com Common combinations include iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com Zinc (Zn) metal in acidic conditions, such as with acetic acid or aqueous ammonium (B1175870) chloride, provides a milder alternative that can be selective for the nitro group in the presence of other reducible functionalities. wikipedia.orgcommonorganicchemistry.com

Tin(II) Chloride (SnCl₂) : This reagent offers a mild method for reducing nitro groups to amines and is noted for its chemoselectivity, often leaving other reducible groups intact. commonorganicchemistry.comscispace.com

The choice of reducing agent is critical and depends on the presence of other functional groups within the molecule to ensure chemoselectivity. scispace.com For instance, while lithium aluminum hydride (LiAlH₄) reduces aliphatic nitro compounds to amines, it tends to form azo compounds with aromatic nitro compounds. wikipedia.orgcommonorganicchemistry.com

Table 1: Comparison of Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| H₂/Palladium on Carbon (Pd/C) | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | High efficiency, clean reaction | Can reduce other functional groups (e.g., alkenes, alkynes), can cause dehalogenation | masterorganicchemistry.comcommonorganicchemistry.com |

| H₂/Raney Nickel | Hydrogen gas, solvent (e.g., ethanol) | Effective, less prone to dehalogenation than Pd/C | Can also reduce other groups | wikipedia.orgcommonorganicchemistry.com |

| Iron (Fe) / HCl | Acidic medium | Inexpensive, widely used industrially | Requires acidic conditions, workup can be cumbersome | wikipedia.orgmasterorganicchemistry.com |

| Tin (Sn) / HCl | Acidic medium | Effective reducing agent | Stoichiometric amounts of metal required, acidic waste | masterorganicchemistry.comyoutube.com |

| Zinc (Zn) / NH₄Cl or AcOH | Aqueous or acidic medium | Mild conditions, can be chemoselective | wikipedia.orgcommonorganicchemistry.comscispace.com | |

| Tin(II) Chloride (SnCl₂) | Solvent (e.g., ethanol) | Mild, chemoselective | wikipedia.orgcommonorganicchemistry.com |

The successful reduction of the nitro group in this compound yields 3-Amino-benzenepropanamine, a versatile intermediate for further synthesis. nih.gov

The primary amine functionality of 3-Amino-benzenepropanamine, formed from the reduction of the parent nitro compound, is a nucleophilic center that can undergo a variety of chemical reactions. lookchem.com Key transformations include alkylation and derivatization.

Alkylation: Direct alkylation of primary amines with alkyl halides can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the formation of tertiary amines and quaternary ammonium salts. orgsyn.org To achieve selective mono-alkylation, indirect methods are often employed. One such strategy involves the use of a protecting group, such as a 2-nitrobenzenesulfonamide. The primary amine is first converted to the sulfonamide, which can then be alkylated smoothly. The sulfonamide group is subsequently removed under mild conditions to yield the desired secondary amine. orgsyn.orgjst.go.jp

Derivatization: Chemical derivatization is frequently used to modify the amine group for analytical purposes, such as enhancing its detectability in techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netddtjournal.com Derivatizing agents react with the amine to introduce a chromophore or fluorophore into the molecule. researchgate.net

3-Nitrophenylhydrazine (3-NPH) has been developed as a derivatizing reagent for various functional groups. nih.govnih.gov While primarily targeting carbonyl and carboxyl groups, its reactivity with amines in specific contexts highlights the broad utility of such reagents in metabolomics and analytical chemistry. nih.govnih.gov

Other common derivatizing reagents for primary and secondary amines include 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), dansyl chloride, and fluorescamine, which form stable, detectable derivatives. researchgate.net These reactions typically proceed under mild, slightly alkaline conditions. researchgate.net For example, 2-nitro-4-trifluoromethylfluorobenzene can be used to derivatize aliphatic amines at room temperature for HPLC analysis. google.com

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. byjus.comwikipedia.org Its strong electron-withdrawing nature makes the aromatic ring electrophilic and susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com For an SNAr reaction to occur, a good leaving group (such as a halide) must also be present on the aromatic ring. wikipedia.org

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Addition : A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub

Elimination : The leaving group departs, restoring the aromaticity of the ring. pressbooks.pub

The rate of SNAr reactions is significantly enhanced when the nitro group is positioned ortho or para to the leaving group. byjus.comwikipedia.orgmasterorganicchemistry.com This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group through resonance, thereby stabilizing the intermediate and lowering the activation energy of the reaction. wikipedia.orgyoutube.com A nitro group in the meta position offers less stabilization for the intermediate, leading to a much slower reaction rate. masterorganicchemistry.com

In the context of this compound itself, which lacks a leaving group on the benzene ring, this pathway is not directly applicable. However, if the molecule were functionalized with a leaving group, the meta-nitro group would have a less pronounced activating effect compared to an ortho or para isomer.

Electronic Effects on Reaction Rates and Selectivity

The electronic properties of the nitro group profoundly influence the reactivity and regioselectivity of reactions involving this compound.

The Hammett equation provides a quantitative framework for correlating the reaction rates and equilibrium constants of reactions involving meta- and para-substituted benzene derivatives. wikipedia.orglibretexts.org The equation is given by:

log (k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the specific substituent and its position (meta or para). It quantifies the electronic effect (inductive and resonance) of the substituent. wikipedia.orglibretexts.org

ρ (rho) is the reaction constant, which depends on the type of reaction and its sensitivity to electronic effects. wikipedia.org

Substituent constants (σ) are determined empirically, typically from the ionization of substituted benzoic acids in water. libretexts.org Electron-withdrawing groups, like the nitro group, have positive σ values, while electron-donating groups have negative σ values. libretexts.orgnih.gov The nitro group is one of the strongest electron-withdrawing substituents, with a σ_meta value of +0.71 and a σ_para value of +0.78. libretexts.org

For this compound, the nitro group is in the meta position relative to the propanamine side chain. Its positive σ_meta value (+0.71) indicates that it will significantly withdraw electron density from the ring, influencing the rates of reactions at a potential reaction center on the side chain or the ring itself. A positive ρ value for a given reaction would signify that the reaction is accelerated by electron-withdrawing groups.

The nitro group is a potent electron-withdrawing group, exerting its influence through both the inductive effect and the resonance effect. libretexts.orgnih.gov

Inductive Effect (-I) : The high electronegativity of the nitrogen and oxygen atoms in the nitro group causes a strong pull of electron density away from the benzene ring through the sigma bonds. libretexts.org

Resonance Effect (-M) : The nitro group can withdraw electron density from the aromatic ring via resonance, delocalizing pi-electrons from the ring onto the nitro group. This effect is most pronounced when the nitro group is ortho or para to the reaction site. libretexts.org

These combined effects have several important consequences for the reactivity of this compound:

Reactivity towards Electrophiles : The strong electron withdrawal deactivates the benzene ring, making it significantly less reactive towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) compared to benzene. libretexts.orgyoutube.com Any electrophilic substitution would be directed to the meta position relative to the nitro group.

Reactivity towards Nucleophiles : As discussed previously, the electron-withdrawing nature of the nitro group activates the ring towards nucleophilic aromatic substitution, provided a suitable leaving group is present. masterorganicchemistry.comnih.gov

Acidity of Neighboring Protons : The inductive effect of the nitro group can increase the acidity of protons on adjacent carbon atoms.

The presence of the nitro group is a defining feature of the molecule's chemical personality, rendering the aromatic ring electron-poor and influencing the reactivity of all other parts of the molecule. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations and Molecular Modeling

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. For 3-Nitro-benzenepropanamine, these studies would provide insights into its geometry, stability, and reactivity.

DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step. This process involves finding the lowest energy arrangement of atoms in space, known as the optimized geometry. From this, key structural parameters like bond lengths, bond angles, and dihedral angles would be determined, offering a precise three-dimensional picture of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability. A smaller gap suggests the molecule is more likely to be reactive. These calculations would also elucidate intramolecular charge transfer possibilities within the this compound structure.

The MEP surface is a valuable tool for visualizing the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. For this compound, the MEP surface would likely show a high negative potential around the nitro group's oxygen atoms and the amine group, highlighting these as potential sites for interaction.

Theoretical Spectroscopy and Vibrational Analysis

Theoretical calculations can predict and help interpret experimental spectra, providing a powerful link between theory and practice.

By calculating the vibrational frequencies of the optimized geometry of this compound, its theoretical IR and Raman spectra can be generated. These calculated spectra can then be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands. Key vibrational modes would include the N-H stretching of the amine group, the symmetric and asymmetric stretching of the NO2 group, and various C-H and C-C vibrations of the benzene (B151609) ring and the propyl chain.

To understand the electronic transitions of this compound, Time-Dependent DFT (TD-DFT) calculations would be employed. This method can predict the molecule's electronic absorption spectrum (UV-Vis spectrum) by calculating the energies of its excited states. The results would provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This would offer insights into the electronic behavior of the molecule upon exposure to ultraviolet and visible light.

Until such specific computational studies on this compound are published, a detailed, data-driven analysis as requested remains speculative. The methodologies described above represent the standard theoretical framework that would be applied to elucidate the rich computational and theoretical chemistry of this compound.

Conformational Analysis and Stability Studies

The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bonds of its propanamine side chain and the orientation of this chain relative to the 3-nitrophenyl ring. While specific computational studies on this compound are not extensively documented in publicly accessible literature, valuable inferences can be drawn from computational analyses of analogous molecules such as phenethylamines and substituted alkanes.

The stability of different conformers is determined by a delicate balance of steric hindrance, torsional strain, and potential intramolecular interactions. The propanamine side chain can adopt various staggered and eclipsed conformations. It is well-established that staggered conformations are generally more stable than eclipsed conformations due to lower torsional strain. For the Cα-Cβ bond in the side chain, rotation will lead to different spatial arrangements of the amino group relative to the nitrophenyl group.

Drawing parallels with studies on phenethylamines, the side chain is likely to adopt a conformation that is extended away from the plane of the benzene ring to minimize steric repulsion. The most stable conformers are expected to be those where the bulky groups are anti-periplanar to each other. For instance, the rotation around the C-C bonds of the propyl chain will have specific energy barriers. While precise values for this compound are not available, studies on similar molecules like N-benzhydrylformamides have shown that rotational barriers for aryl group rotation can be significantly lower (around 2.5 kcal/mol) than for other parts of the molecule, unless significant steric hindrance is introduced by ortho-substituents. nih.gov

Table 1: Predicted Stable Conformers and Relative Energies (Hypothetical) This table is based on general principles of conformational analysis and data from analogous molecules, as direct computational data for this compound is not readily available.

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-N) | Relative Energy (kcal/mol) | Key Interactions |

| Anti | ~180° | 0 (Reference) | Minimized steric hindrance |

| Gauche | ~60° | > 0 | Gauche interaction between amino and phenyl groups |

| Eclipsed | ~0° | Highest | Significant torsional and steric strain |

Note: The relative energies are qualitative predictions.

Computational Approaches to Functional Group Impact on Molecular Properties

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the impact of the nitro (NO₂) and amino (-NH₂) functional groups on the molecular properties of this compound.

The nitro group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms and its resonance effects. elsevierpure.com This electron-withdrawing nature significantly influences the electronic properties of the benzene ring. elsevierpure.com Computational studies on nitroaromatic compounds consistently show a decrease in electron density on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. researchgate.net This deactivation of the ring affects its reactivity towards electrophilic substitution.

The amino group at the terminus of the propanamine chain, on the other hand, is a basic functional group capable of acting as a proton acceptor. Computational studies on similar amino-substituted molecules have explored its protonation state and the resulting impact on molecular properties. nih.gov The protonation of the amino group would introduce a positive charge, drastically altering the molecule's polarity, solubility, and electrostatic potential.

DFT calculations can be employed to quantify these effects by computing various molecular descriptors.

Table 2: Computed Molecular Properties of this compound and Related Compounds

| Property | This compound (Predicted) | m-Nitroaniline | Reference/Comment |

| Dipole Moment | ~4-5 D | 4.39 D | The nitro group imparts a significant dipole moment. |

| HOMO-LUMO Gap | Lower | Moderate | The nitro group tends to lower the LUMO energy. |

| Electron Affinity | High | Moderate | Enhanced by the electron-withdrawing nitro group. |

| Proton Affinity | High | Moderate | Attributed to the basicity of the terminal amino group. |

Note: Values for this compound are estimations based on the properties of related structures like m-nitroaniline and general chemical principles.

Computational studies on N-(fluorophenyl)pyridinecarboxamides have demonstrated how DFT calculations can reveal differences between gas-phase optimized structures and solid-state crystal structures, highlighting the role of intermolecular interactions in the latter. For this compound, such studies would be invaluable in understanding its solid-state packing and potential polymorphism, which are influenced by hydrogen bonding involving the amino group and dipole-dipole interactions involving the nitro group.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of 3-Nitro-benzenepropanamine, offering insights into its atomic composition, connectivity, and the electronic environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For this compound, both ¹H-NMR and ¹³C-NMR are employed to map out the carbon-hydrogen framework.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the benzene (B151609) ring will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitro group. The substitution pattern on the benzene ring (meta) will lead to a complex splitting pattern. The protons of the propanamine side chain will be found in the upfield region. The methylene group adjacent to the amino group (α-CH₂) and the methylene group adjacent to the benzene ring (γ-CH₂) will show distinct chemical shifts and coupling patterns, as will the central methylene group (β-CH₂).

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. The spectrum of this compound would show distinct signals for each of the carbon atoms in the benzene ring and the propanamine side chain. The carbon atom attached to the nitro group (C-NO₂) will be significantly deshielded and appear at a high chemical shift. The other aromatic carbons will also have characteristic shifts influenced by the nitro and propylamino substituents. The three aliphatic carbons of the propanamine chain will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) | J-coupling (Hz, ¹H) |

| Aromatic-H2 | ~8.1 | ~123.5 | s | - |

| Aromatic-H4 | ~7.6 | ~121.0 | d | ~8.0 |

| Aromatic-H5 | ~7.5 | ~129.5 | t | ~8.0 |

| Aromatic-H6 | ~7.8 | ~135.0 | d | ~8.0 |

| α-CH₂ | ~2.8 | ~40.0 | t | ~7.5 |

| β-CH₂ | ~1.9 | ~31.0 | quintet | ~7.5 |

| γ-CH₂ | ~2.7 | ~33.0 | t | ~7.5 |

| Aromatic-C1 | - | ~142.0 | - | - |

| Aromatic-C3 | - | ~148.5 | - | - |

| NH₂ | ~1.5 (broad) | - | s | - |

Note: The chemical shifts and coupling constants are estimated based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) is a common method used to generate ions.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Aromatic nitro compounds often exhibit characteristic fragmentation patterns. miamioh.edu Common fragmentation pathways include the loss of the nitro group (NO₂) or a nitro radical (·NO₂), leading to significant fragment ions. The propanamine side chain can also undergo fragmentation, such as α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), resulting in the formation of a stable iminium ion. The loss of small neutral molecules is also a possibility. miamioh.edu

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 180 | [M]⁺ | Molecular Ion |

| 163 | [M - OH]⁺ | Loss of hydroxyl radical |

| 150 | [M - NO]⁺ | Loss of nitric oxide radical |

| 134 | [M - NO₂]⁺ | Loss of nitro radical |

| 104 | [C₈H₈]⁺ | Loss of C₂H₄N from [M-NO₂]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 30 | [CH₄N]⁺ | Iminium ion from α-cleavage |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used to study species with unpaired electrons, such as free radicals. In the context of this compound, EPR can be instrumental in studying radical intermediates that may be formed during certain chemical reactions, such as reduction of the nitro group.

The electrochemical or chemical reduction of aromatic nitro compounds can proceed through a one-electron transfer to form a nitro radical anion. rsc.orgresearchgate.net This radical intermediate is paramagnetic and can be detected and characterized by EPR spectroscopy. rsc.orgresearchgate.net The EPR spectrum of the this compound radical anion would provide information about the distribution of the unpaired electron density within the molecule through the analysis of hyperfine coupling constants with magnetic nuclei, such as ¹⁴N of the nitro group and the protons on the aromatic ring. This technique is highly valuable for mechanistic studies involving radical pathways. uhmreactiondynamics.org

Role As a Precursor and Intermediate in Complex Organic Synthesis

Precursor in Heterocyclic Synthesis (e.g., Indoles, Triazoles, Benzothiazines)

The functional groups of 3-Nitro-benzenepropanamine serve as handles for cyclization reactions to form various nitrogen- and sulfur-containing heterocycles. The nitro group can be readily reduced to a primary aromatic amine, a critical step in many of these synthetic pathways. researchgate.net

Indoles: The synthesis of indole (B1671886) rings, a core structure in many natural products and pharmaceuticals, can be achieved from nitroarene precursors. researchgate.netnih.gov Starting with this compound, a common strategy involves the reduction of the nitro group to form 3-Aminobenzenepropanamine. This intermediate can then undergo intramolecular cyclization reactions. For instance, classical methods like the Bartoli or Leimgruber-Batcho indole syntheses utilize nitroarenes to build the indole scaffold. nih.govwikipedia.org Modern approaches also feature one-pot tandem reactions that integrate this reduction step to streamline the formation of the fused pyrrole (B145914) ring. researchgate.netnih.gov

Triazoles: The formation of 1,2,3-triazoles often proceeds through a [3+2] cycloaddition reaction, famously exemplified by the copper-catalyzed azide-alkyne cycloaddition (CuAAC). scispace.commdpi.com To utilize this compound, the nitro group is first reduced to an amine. This amine can then be converted into an azide (B81097) group via diazotization followed by substitution with an azide salt. The resulting aryl azide is a key component for the cycloaddition with an alkyne, yielding the stable five-membered triazole ring. organic-chemistry.org Syntheses of nitro-substituted triazoles are also of significant interest, particularly in the development of energetic materials and pharmaceuticals. nih.govrsc.org

Benzothiazines: Benzothiazines are sulfur- and nitrogen-containing heterocycles with a range of biological activities. researchgate.net Their synthesis from this compound is a multi-step process. researchgate.net A plausible synthetic route begins with the reduction of the nitro group to an amine. The next crucial step is the introduction of a sulfur-containing functional group at the ortho position to the newly formed amine. This can be accomplished through methods such as sulfonation followed by reduction. The resulting ortho-aminothiophenol derivative can then be cyclized with an appropriate two-carbon unit to construct the 1,4-benzothiazine ring system.

| Heterocycle | General Synthetic Strategy | Key Transformation |

|---|---|---|

| Indole | Reduction of the nitro group followed by intramolecular cyclization of the side chain. | Formation of the fused pyrrole ring. researchgate.net |

| 1,2,3-Triazole | Reduction of nitro to amine, conversion to azide, followed by [3+2] cycloaddition with an alkyne. | Azide-alkyne cycloaddition ("Click Chemistry"). scispace.com |

| Benzothiazine | Multi-step sequence: Nitro reduction, ortho-sulfonation, reduction of sulfonyl group to thiol, and cyclization. | Construction of the thiazine (B8601807) ring from an ortho-aminothiophenol intermediate. |

Intermediate in the Synthesis of Therapeutically Relevant Scaffolds

The benzenepropanamine framework is a recurring motif in medicinal chemistry, and the nitro-substituted version serves as a versatile intermediate for building more elaborate, biologically active molecules. lookchem.comlookchem.com

The true synthetic power of this compound lies in the chemical flexibility of the nitro group. This group can be reduced to a primary aromatic amine, a functionality present in a vast number of pharmaceutical agents. researchgate.net The reduction can be achieved using various methods, including catalytic hydrogenation or treatment with metals like tin or iron in acidic conditions. nih.gov The resulting 3-aminobenzenepropanamine is a precursor to amides, sulfonamides, and other structures integral to drug molecules. Derivatives of benzenepropanamide have been explored for various therapeutic applications, and the nitro-substituted variants are key intermediates in their synthesis. lookchem.com For example, N-alkylation of nitro-substituted dibenz[b,f] iu.edunih.govoxazepin-11(10H)-ones, which can be prepared from nitroaromatic precursors, yields analogues of the antidepressant drug Sintamil. nih.gov

In the strategic planning of complex syntheses, this compound is a valuable tool for controlling the substitution patterns on the aromatic ring. aip.orgpharmafeatures.com The nitro group is a strong electron-withdrawing group and acts as a meta-director in electrophilic aromatic substitution reactions. This allows for the selective introduction of a substituent at the 5-position of the benzene (B151609) ring.

Following this substitution, the nitro group can be reduced to an amino group (-NH₂). This transformation fundamentally alters the electronic properties of the ring; the amino group is a strong electron-donating group and an ortho, para-director. This allows for a second round of substitution at positions 2-, 4-, or 6- relative to the amine. This ability to "switch" the directing effect of a substituent is a cornerstone of multi-step aromatic synthesis, enabling the creation of specifically substituted benzene derivatives that would be difficult to access directly. thieme-connect.com This strategic blueprinting is essential in the production of Active Pharmaceutical Ingredients (APIs). pharmafeatures.com

Derivatization Strategies for Modified Chemical Functionality

The structure of this compound offers multiple sites for chemical modification, allowing chemists to tailor its properties for specific applications. nih.gov The primary sites for derivatization are the nitro group, the primary amine of the propyl side chain, and the aromatic ring itself.

The most fundamental derivatization of the nitro group is its reduction to a primary aromatic amine (-NH₂). nih.gov This conversion is often a prerequisite for subsequent reactions and dramatically changes the chemical nature of the benzene ring. acs.org

The primary amine on the propyl side chain is a nucleophilic center and can undergo a wide range of reactions. iu.edu

Acylation: Reaction with acyl chlorides or anhydrides yields stable amide derivatives. This is a common method for protecting the amine or introducing new functional moieties. researchgate.net

Alkylation: The amine can be alkylated to form secondary or tertiary amines, though overalkylation can be a challenge. orgsyn.org

Dansylation: Reaction with dansyl chloride creates a highly fluorescent sulfonamide derivative, which is useful for analytical detection and quantification. nih.gov

Further substitution on the aromatic ring can be achieved through electrophilic aromatic substitution, with the position of the new substituent being directed by the existing groups.

Future Research Directions and Unexplored Chemical Space

Development of Novel and More Efficient Synthetic Pathways

The synthesis of nitroaromatic compounds and their subsequent reduction to amines are foundational transformations in organic chemistry. masterorganicchemistry.com However, conventional methods often rely on harsh reagents and conditions, such as the use of strong acids and metal reductants, which can be environmentally taxing and may lack selectivity. thieme-connect.comchemguide.co.uk Future research will undoubtedly gravitate towards greener, more efficient, and highly selective synthetic strategies.

A primary area of focus is the adoption of photocatalysis. Photocatalytic methods offer a sustainable alternative for the reduction of nitro compounds, utilizing light energy to drive chemical transformations under mild, low-temperature conditions. thieme-connect.com Another promising avenue is the design of novel synthetic pathways using retrosynthesis models combined with advanced algorithms to predict and prioritize the most efficient routes. researchgate.net These in silico approaches can significantly reduce experimental overhead by identifying promising enzymatic or chemo-catalytic pathways before laboratory work begins. researchgate.netdtu.dk

The development of advanced catalytic systems is also crucial. This includes creating new metal nanoparticle catalysts or iron(salen) complexes for selective nitro group reductions that tolerate a wide range of other functional groups. mdpi.comacs.org Furthermore, engineering metabolic pathways in microorganisms presents a frontier for the biocatalytic synthesis of such compounds, potentially offering high stereoselectivity and environmental compatibility. dtu.dk

| Synthetic Aspect | Conventional Approach | Future Direction/Novel Approach | Anticipated Advantages |

|---|---|---|---|

| Nitro Group Introduction | Nitration with concentrated HNO₃/H₂SO₄ chemguide.co.uk | Improved regioselective nitration catalysts | Higher selectivity, reduced byproducts, milder conditions |

| Nitro Group Reduction | Stoichiometric metals (Sn, Fe, Zn) in strong acid masterorganicchemistry.com | Photocatalysis, advanced metal nanoparticle catalysts, biocatalysis thieme-connect.com | Sustainability, higher selectivity, functional group tolerance, ambient conditions |

| Pathway Design | Linear, empirical route development | Computational retrosynthesis models, scoring algorithms researchgate.net | Optimized efficiency, reduced development time, discovery of novel routes |

Advanced Mechanistic Insights into Complex Reactions

A deeper understanding of the mechanisms governing the reactions of 3-Nitro-benzenepropanamine is essential for controlling reaction outcomes and designing new transformations. The interaction between the nitro group and nucleophiles, for instance, is more complex than a simple substitution. Research indicates that these reactions can proceed through either a direct nucleophilic attack forming a σ-adduct (a Meisenheimer complex) or via a single-electron transfer that generates a radical-ion pair. mdpi.commdpi.com

Future work should employ advanced computational and spectroscopic techniques to elucidate these pathways. nih.gov Quantum chemical calculations can map the energy profiles of competing reaction channels, clarifying whether addition occurs preferentially at a hydrogen-substituted carbon versus one bearing a leaving group. mdpi.com Kinetic studies, including the measurement of kinetic isotope effects, can provide experimental validation for computationally predicted transition states. mdpi.comrsc.org

The reduction of the nitro group itself is a multi-step process involving several stable intermediates like nitroso and hydroxylamine (B1172632) species. thieme-connect.com Understanding the factors that control the selectivity towards each of these intermediates is a significant challenge. Advanced mechanistic studies, potentially using in situ reaction monitoring, could reveal the intricate kinetics and catalytic cycles involved, enabling the selective synthesis of any of these valuable derivatives. thieme-connect.comacs.org

Exploration of New Chemical Transformations Leveraging the Nitro-Amino Moiety

The nitro-amino functionality of this compound is a versatile synthetic handle. The electron-withdrawing nature of the nitro group activates the molecule in several ways. It facilitates nucleophilic aromatic substitution and activates adjacent C-H bonds, enabling transformations like the Henry and nitro-Mannich reactions to form new C-C bonds. mdpi.com The nitro group can also serve as a Michael acceptor, providing a route to construct diverse molecular frameworks. mdpi.com

A particularly powerful transformation is the reduction of the nitro group to an amine. masterorganicchemistry.comfrontiersin.org This conversion fundamentally alters the electronic character of the substituent from a strong meta-director to a potent ortho-, para-director, thereby opening up a completely different set of subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com This "electronic switch" is a key strategy in multi-step syntheses.

Future research will likely explore new catalytic asymmetric transformations to produce enantiomerically enriched β-nitroamines from related precursors, which are highly sought after in the pharmaceutical industry. mdpi.comfrontiersin.org Moreover, the development of cascade reactions, where a single catalytic process triggers a sequence of bond-forming events, could enable the rapid construction of complex polycyclic structures from simple nitro-amino precursors. buchler-gmbh.com

| Functional Group | Associated Chemical Transformation | Synthetic Utility |

|---|---|---|

| Nitro Group | Reduction to Amine masterorganicchemistry.com | Switches electronic properties, enabling electrophilic substitution |

| Nitro Group | Henry Reaction (with aldehydes) mdpi.com | Forms β-nitroalcohols for further functionalization |

| Nitro Group | Nitro-Mannich Reaction (with imines) mdpi.com | Creates β-nitroamines, precursors to chiral diamines |

| Nitro Group | Michael Addition Acceptor mdpi.com | Constructs versatile carbon skeletons |

| Nitro Group | Nef Reaction mdpi.com | Converts a nitroalkane moiety into a ketone |

| Amino Group | Alkylation / Acylation orgsyn.org | Builds complexity on the nitrogen atom |

Integration of Computational Methods for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for predicting the properties and reactivity of molecules like this compound, thereby accelerating the discovery process. nih.gov Methods such as Density Functional Theory (DFT) are used to calculate molecular geometries, energies, and electronic properties, which in turn determine the molecule's stability and preferred reaction pathways. nih.govacs.org

A key area of future development is the creation of robust Quantitative Structure-Activity Relationships (QSARs) and Linear Free Energy Relationships (LFERs). nih.govacs.org These models correlate calculated properties, such as one-electron reduction potentials, with experimentally observed reaction rates. acs.org Such predictive models can be used to screen large libraries of virtual compounds and identify candidates with desired reactivity before committing to their synthesis. For example, simple LUMO energy calculations have been shown to qualitatively predict the reactivity of alkenes in reactions with nitroaromatics. acs.org

Computational tools are also vital for designing novel synthetic routes. researchgate.net By modeling entire reaction networks and applying prioritization algorithms based on factors like structural similarity and reaction mechanisms, researchers can identify the most promising and efficient pathways to a target molecule. researchgate.net This integrated computational-experimental approach minimizes trial-and-error synthesis and provides deeper mechanistic understanding. lookchem.com

| Computational Method | Application in Nitroaromatic Chemistry | Example/Reference |

|---|---|---|

| Density Functional Theory (DFT) | Calculate energies, charge densities, and molecular orbitals to predict reactivity and degradation pathways. | Used to analyze the stability and reactivity of nitroaromatic explosives. nih.gov |

| QSAR/LFER | Predict reaction rates based on calculated electronic properties like reduction potentials. | Developed to predict the reduction rates of energetic nitroaromatic compounds. acs.org |

| Retrosynthesis Modeling | Predict novel and efficient synthetic pathways to a target molecule. | Frameworks employing scoring algorithms to identify promising routes. researchgate.net |

| Mechanistic Modeling | Elucidate complex reaction mechanisms, such as nucleophilic aromatic substitution. | Calculations showing that addition to H-occupied positions is often favored over halogen-occupied ones. mdpi.com |

Application in the Synthesis of Emerging Chemical Scaffolds and Advanced Materials

The structural and electronic characteristics of this compound make it a valuable building block for creating new molecular architectures. Nitro-containing compounds are well-established intermediates in the synthesis of pharmaceuticals, dyes, and high-energy materials. frontiersin.orgcolab.ws The ability to transform the nitro group into various other functionalities provides immense synthetic versatility. frontiersin.org

Future research will focus on using this and related nitro-amino compounds to construct novel and complex chemical scaffolds for drug discovery. whiterose.ac.uk Strategies such as diversity-oriented synthesis can leverage the reactivity of the nitro-aromatic system to generate libraries of pseudo-natural products—molecules that are inspired by natural products but possess novel core structures. nih.gov For example, intramolecular (3+2) cycloaddition reactions involving nitrone derivatives can lead to the rapid assembly of complex, fused tetracyclic systems. nih.gov

Beyond pharmaceuticals, the unique electronic properties imparted by the nitro group are valuable for the development of advanced materials. The chemical diversity of the nitro group enables the fine-tuning of electronic structures, which is useful for creating new dyes and materials with specific optical or electronic properties. mdpi.com The exploration of this compound as a monomer or functional component in polymers could lead to materials with novel characteristics, an area that remains largely unexplored.

Q & A

Q. How to optimize solvent systems for chromatographic purification of this compound isomers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.